(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxa-8-azaspiro[45]decan-8-yl)(thiazol-5-yl)methanone is a complex organic compound that features a spirocyclic structure with both oxygen and nitrogen atoms incorporated into its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxa-8-azaspiro[4One common approach is to start with the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, which can be achieved through the reaction of piperidone with ethylene glycol under acidic conditions . The thiazole ring can then be introduced via a condensation reaction with a suitable thiazole precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(thiazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Properties
CAS No. |
190013-22-0 |
---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C11H14N2O3S/c14-10(9-7-12-8-17-9)13-3-1-11(2-4-13)15-5-6-16-11/h7-8H,1-6H2 |
InChI Key |
HACSLIMIURXCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.